TCO-PEG12-acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

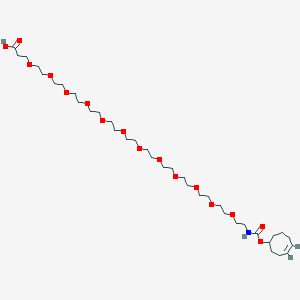

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H67NO16/c38-35(39)8-10-41-12-14-43-16-18-45-20-22-47-24-26-49-28-30-51-32-33-52-31-29-50-27-25-48-23-21-46-19-17-44-15-13-42-11-9-37-36(40)53-34-6-4-2-1-3-5-7-34/h1-2,34H,3-33H2,(H,37,40)(H,38,39)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJWPXWJNGHBBI-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H67NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

769.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is TCO-PEG12-acid and its role in bioconjugation?

An In-Depth Technical Guide to TCO-PEG12-acid and its Role in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key reagent in the field of bioconjugation. It details its chemical properties, its central role in advanced bioconjugation strategies, quantitative data on its reactivity, and detailed experimental protocols for its application.

Introduction to this compound

This compound is a heterobifunctional linker molecule that has gained significant traction in bioconjugation due to its role in "click chemistry," specifically the inverse-electron demand Diels-Alder (IEDDA) reaction. It is composed of three key functional components:

-

trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in the IEDDA reaction.

-

Polyethylene Glycol (PEG)12: A 12-unit polyethylene glycol spacer that imparts hydrophilicity, enhances solubility, and provides spatial separation between the conjugated molecules.

-

Carboxylic Acid (-COOH): A terminal functional group that allows for the covalent attachment of the linker to amine-containing biomolecules.

The unique combination of these components makes this compound a versatile tool for the precise and efficient labeling and conjugation of a wide range of biomolecules, including proteins, antibodies, and cells.

Chemical Properties and Structure

The chemical structure of this compound is central to its function. The strained double bond within the eight-membered ring of the TCO group is key to its high reactivity with tetrazine partners. The linear PEG12 chain provides flexibility and improves the pharmacokinetic properties of the resulting bioconjugate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₆H₆₇NO₁₆ |

| Molecular Weight | 769.9 g/mol [1] |

| Solubility | Water, DMSO, DMF[2] |

| Storage Conditions | -20°C, protected from light and moisture[2][3] |

It is crucial to note that TCO compounds have a limited shelf life as they can isomerize to the less reactive cis-cyclooctene (CCO) form.[2][3][4] Therefore, long-term storage is not recommended.

The Core of Bioconjugation: The TCO-Tetrazine Ligation

The primary role of this compound in bioconjugation is to participate in the IEDDA reaction with a tetrazine-functionalized molecule. This bioorthogonal reaction is exceptionally fast and specific, proceeding rapidly under physiological conditions without the need for a catalyst.[5][6]

The reaction involves the [4+2] cycloaddition of the TCO (dienophile) and the tetrazine (diene), followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine linkage.[5]

Quantitative Data

The kinetics of the TCO-tetrazine ligation are a key advantage of this bioconjugation method. The reaction is characterized by a very high second-order rate constant, allowing for efficient conjugation even at low concentrations of reactants.

Table 2: Reaction Kinetics of TCO-Tetrazine Ligation

| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| TCO and Tetrazine (general) | >800 - 1 x 10⁶ | Aqueous buffer, room temperature[5][6][7] |

| TCO and Dipyridyl Tetrazine | 2000 (±400) | Methanol/water (9:1)[5] |

Table 3: Illustrative Impact of PEGylation on Bioconjugate Properties

| Property | Unmodified Protein (Illustrative) | PEGylated Protein (Illustrative) |

| Aqueous Solubility | 1 mg/mL | 10 mg/mL |

| Aggregation Propensity | High | Low |

| In Vivo Half-life | 1 hour | 10 hours |

Experimental Protocols

This section provides detailed methodologies for common applications of this compound in bioconjugation.

Protocol for Labeling a Protein with this compound

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with this compound.

-

Activation of this compound: The carboxylic acid group of this compound must first be activated to an amine-reactive ester, typically an N-hydroxysuccinimide (NHS) ester. This is achieved by reacting this compound with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and NHS in an anhydrous organic solvent (e.g., DMF or DMSO).

-

Protein Preparation: The protein solution should be in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0. A typical protein concentration is 1-5 mg/mL.[7]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the activated TCO-PEG12-NHS ester to the protein solution.[1] The reaction is typically incubated for 1-2 hours at room temperature with gentle mixing.[1][7]

-

Purification: The resulting TCO-labeled protein is purified from excess reagent using size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][7]

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the synthesis of an ADC using a TCO-labeled antibody and a tetrazine-functionalized drug.

-

Prepare TCO-labeled Antibody: Label the antibody with this compound as described in Protocol 5.1.

-

Prepare Tetrazine-functionalized Drug: The cytotoxic drug payload is functionalized with a tetrazine moiety.

-

Conjugation Reaction: The TCO-labeled antibody and the tetrazine-functionalized drug are mixed in a suitable buffer (e.g., PBS, pH 7.4). A 1.5 to 3.0 molar excess of the tetrazine-drug is typically used.[1] The reaction is incubated for 1-2 hours at room temperature.

-

Purification and Characterization: The resulting ADC is purified using size-exclusion chromatography or protein A chromatography to remove unreacted drug.[1] The final ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.[1]

References

The Nexus of Bioorthogonal Chemistry and Drug Innovation: A Technical Guide to TCO-PEG12-Acid

Introduction: In the landscape of modern drug discovery, the quest for highly specific and efficient molecular targeting and conjugation strategies is paramount. TCO-PEG12-acid has emerged as a powerful and versatile tool, bridging the gap between complex biomolecules and novel therapeutic or diagnostic agents. This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, elucidating the core applications, experimental protocols, and quantitative data associated with this compound. Its unique trifunctional architecture, comprising a reactive trans-cyclooctene (TCO) group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, enables a broad spectrum of applications, from the construction of antibody-drug conjugates (ADCs) to pioneering pre-targeting strategies in molecular imaging and therapy.

Core Principles and Chemical Reactivity

This compound is a heterobifunctional linker designed for a two-step bioconjugation process. The first step involves the covalent attachment of the linker to a biomolecule, typically a protein or antibody, through its primary amine groups (e.g., lysine residues). This is achieved by activating the terminal carboxylic acid of this compound with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), which forms an amine-reactive NHS ester.

The second, and most critical, step is the bioorthogonal reaction of the TCO group with a tetrazine-modified molecule. This reaction, an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is exceptionally fast and highly specific, proceeding rapidly in complex biological media without the need for a catalyst.[1] This "click chemistry" reaction forms a stable covalent bond, allowing for the precise and efficient coupling of two molecules in a biological environment.[1]

Data Presentation: Quantitative Insights into this compound Chemistry

The efficiency and reliability of this compound in drug discovery applications are underpinned by its favorable chemical kinetics and conjugation efficiency. The following tables summarize key quantitative data gathered from various studies.

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |

| General Range | TCO | 1 - 1 x 10⁶ | Aqueous Media |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |

| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |

| 3,6-dipyridyl-s-tetrazine derivative | d-TCO | 366,000 (± 15,000) | Water, 25°C[2] |

| 3,6-diphenyl-s-tetrazine | s-TCO | 3100 | Methanol, 25°C[2] |

Table 2: Degree of Labeling (DOL) of Antibodies with TCO-NHS Esters

| Antibody | Molar Equivalents of TCO-NHS Ester per Antibody | Resulting TCOs per Antibody (DOL) | Reference |

| anti-c-myc 9E10 | 5 | 4 | [1][3] |

| anti-c-myc 9E10 | 10 | 8 | [1][3] |

| anti-c-myc 9E10 | 15 | 10 | [1][3] |

| anti-CEA 3C1 | 5 | 4 | [1][3] |

| Chimeric mAb U36 | Not specified | 6:1 and 27:1 | [4] |

| Brain Shuttle Antibody | 10 | 2.6 | [5] |

Table 3: Stability of TCO-Modified Antibodies

| TCO Derivative | Stability Condition | Half-life / Reactivity | Key Finding |

| TCO conjugated to CC49 mAb | In vivo | 75% remained reactive after 24 hours | Slow deactivation observed in serum.[6] |

| s-TCO conjugated to a mAb | In vivo | 0.67 days | Rapid deactivation to cis-isomer.[6] |

| d-TCO | Human serum, room temperature | >97% remained as trans-isomer after 4 days | d-TCO shows improved stability.[6] |

| TCO | 50% fresh mouse serum, 37°C | Almost complete conversion to cis-isomer within 7 hours | Isomerization is a key degradation pathway.[7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound.

Protocol 1: Conjugation of this compound to an Antibody via EDC/NHS Chemistry

Objective: To covalently attach this compound to an antibody through its primary amine residues.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Spin desalting columns

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.4) using a spin desalting column.

-

Adjust the antibody concentration to 1-5 mg/mL.

-

-

Activation of this compound:

-

Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

-

Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

-

In a reaction tube, mix the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (this compound:EDC:NHS).[8]

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the TCO-PEG12-NHS ester.[8]

-

-

Conjugation to the Antibody:

-

Add the activated this compound solution to the antibody solution. A 5- to 20-fold molar excess of the activated linker to the antibody is a common starting point.[2]

-

Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[8]

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 5 minutes to stop the reaction.[9]

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.

-

-

Characterization:

-

Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry or by reacting the conjugate with an excess of a fluorescently-labeled tetrazine and measuring the absorbance.[2]

-

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

Objective: To conjugate a TCO-modified protein with a tetrazine-modified protein.

Materials:

-

TCO-functionalized Protein A (from Protocol 1 or similar)

-

Tetrazine-functionalized Protein B (prepared using a tetrazine-NHS ester)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) system

Procedure:

-

Reaction Setup:

-

In a reaction tube, mix the TCO-functionalized Protein A and the tetrazine-functionalized Protein B in PBS, pH 7.4.

-

A 1:1 molar ratio is a good starting point, though a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used to ensure complete reaction of the TCO-protein.[6]

-

-

Incubation:

-

Purification:

-

Purify the resulting protein-protein conjugate from any unreacted starting materials using size-exclusion chromatography.[6]

-

-

Storage:

-

Store the final conjugate at 4°C until further use.[6]

-

Protocol 3: In Vivo Pre-targeting Imaging Workflow

Objective: To perform pre-targeted in vivo imaging of a tumor model.

Materials:

-

Tumor-bearing animal model (e.g., mice with subcutaneous xenografts)

-

TCO-conjugated antibody targeting a tumor-specific antigen

-

Tetrazine-labeled imaging probe (e.g., fluorescent or radiolabeled)

-

Sterile PBS (pH 7.4)

-

In vivo imaging system (e.g., fluorescence imager or PET/SPECT scanner)

Procedure:

-

Administration of TCO-Antibody (Step 1):

-

Accumulation and Clearance Period:

-

Administration of Tetrazine Probe (Step 2):

-

After the clearance period, administer the tetrazine-labeled imaging probe via intravenous injection.[10]

-

-

In Vivo Imaging (Step 3):

-

Data Analysis:

-

Analyze the images to determine the tumor-to-background signal ratio. This is typically done by drawing regions of interest (ROIs) over the tumor and a background area (e.g., non-tumor-bearing muscle).[2]

-

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the key workflows involving this compound.

Caption: Workflow for two-step bioconjugation using this compound.

Caption: The three-step workflow for in vivo pre-targeting strategies.

Conclusion

This compound stands as a testament to the power of bioorthogonal chemistry in advancing drug discovery. Its unique combination of a stable, yet highly reactive TCO moiety, a solubilizing PEG linker, and a versatile carboxylic acid handle provides a robust platform for the development of next-generation therapeutics and diagnostics. The exceptionally fast kinetics of the TCO-tetrazine ligation enable efficient conjugation at low concentrations, a critical advantage for in vivo applications. From enhancing the therapeutic window of ADCs to enabling high-contrast pre-targeted imaging, this compound offers a reliable and efficient solution for the precise and stable conjugation of biomolecules. As research continues to push the boundaries of targeted medicine, the applications of this versatile linker are poised to expand, further solidifying its role as a cornerstone technology in the bioconjugation toolkit.

References

- 1. mdpi.com [mdpi.com]

- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to bioorthogonal chemistry with TCO linkers

An In-depth Technical Guide to Bioorthogonal Chemistry with TCO Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] Coined by Carolyn Bertozzi, the term "bioorthogonal" signifies a reaction that is mutually independent and non-interactive with the complex biological milieu.[1] These reactions are characterized by their high specificity, rapid kinetics, and biocompatibility, allowing for the precise chemical modification of biomolecules in their natural environment.[2] While several reactions such as the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC) are prominent in this field, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has emerged as a superior tool, particularly for in vivo applications, due to its exceptionally fast reaction rates.[1][2][3][4]

The TCO-Tetrazine Ligation: A Cornerstone of Bioorthogonal Chemistry

The reaction between a TCO and a tetrazine is a powerful bioorthogonal ligation based on an inverse-electron-demand Diels-Alder cycloaddition.[5][6] This reaction is distinguished by its extraordinary speed, with second-order rate constants reported to reach as high as 10⁷ M⁻¹s⁻¹.[3][4] A key advantage of the TCO-tetrazine ligation is that it is catalyst-free, avoiding the cellular toxicity associated with copper catalysts used in other click chemistry reactions.[5] The reaction proceeds rapidly under physiological conditions (temperature, pressure, and aqueous environment) and forms a stable dihydropyridazine bond, releasing nitrogen gas (N₂) as the sole byproduct.[6] This clean and efficient reaction has made TCO linkers indispensable tools in drug development, molecular imaging, and chemical biology.[3]

Caption: Mechanism of the TCO-Tetrazine IEDDA reaction.

Quantitative Data: Reaction Kinetics and Stability

The efficacy of the TCO-tetrazine ligation is highly dependent on the specific structures of the reactants. The reactivity of TCOs can be enhanced by increasing ring strain, while tetrazine reactivity is improved by adding electron-withdrawing groups.[4] However, highly reactive TCOs can sometimes exhibit lower stability.[3]

Data Presentation: Reaction Kinetics

The following table summarizes the second-order rate constants for various TCO and tetrazine pairs, highlighting the vast range of achievable reaction speeds.

| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) M⁻¹s⁻¹ | Conditions |

| TCO | Dipyridyl tetrazine | 2,000 (±400) | 9:1 Methanol/Water |

| TCO | Hydrogen-substituted tetrazines | up to 30,000 | Not specified |

| TCO | Methyl-substituted tetrazines | ~1,000 | Not specified |

| s-TCO (strained) | 3,6-dipyridyl-s-tetrazine | 3,300,000 (±40,000) | Water, 25°C |

| d-TCO (dioxolane-fused) | 3,6-dipyridyl-s-tetrazine | 366,000 (±15,000) | Water, 25°C |

| General TCO | General Tetrazine | > 800 | Not specified |

| General TCO | General Tetrazine | 1 - 1 x 10⁶ | General Range |

Data compiled from sources.[3][5][6][7][8][9][10]

Data Presentation: TCO Linker Stability

The stability of TCO linkers is critical for in vivo applications, where they are exposed to physiological conditions for extended periods. The primary pathway for TCO deactivation is isomerization to the less reactive cis-cyclooctene isomer.[11][12]

| TCO Derivative/Conjugate | Condition | Stability/Half-life |

| TCO-mAb conjugate | In vivo (serum) | 75% remained reactive after 24h |

| d-TCO | Human serum, room temp. | >97% remained as trans-isomer after 4 days |

| d-TCO | Phosphate-buffered D₂O | No degradation or isomerization for up to 14 days |

| s-TCO | High thiol concentration (30 mM) | Rapid isomerization |

| TCO-CC49 diabody ADC | PBS, 4°C | No isomerization or drug release observed in 6 months |

| TCO-labeled IgG | 4°C, 4 weeks | ~89.5% reactivity retained |

Data compiled from sources.[3][12][13]

Applications in Drug Development and Research

The unique properties of the TCO-tetrazine reaction have driven its adoption in several cutting-edge applications, most notably in the development of Antibody-Drug Conjugates and for in vivo imaging.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of therapeutics that use monoclonal antibodies to deliver potent cytotoxic drugs specifically to cancer cells.[12] TCO linkers facilitate the creation of ADCs with a precise drug-to-antibody ratio (DAR). A particularly innovative application is the "click-to-release" system, where a drug is attached to an antibody via a TCO linker.[14][15] The ADC acts as a stable prodrug until a separately administered tetrazine molecule triggers the cleavage of the TCO linker, releasing the active drug at the tumor site.[15] This provides temporal and spatial control over drug activation, enhancing the therapeutic window.[15]

Caption: Workflow of ADC targeting and drug release.

Pretargeted In Vivo Imaging

Pretargeted imaging is a two-step strategy designed to overcome the pharmacokinetic limitations of directly labeled antibodies, which often suffer from slow clearance and high background signals.[16]

-

Step 1: An antibody modified with a TCO linker is administered. This conjugate is allowed to accumulate at the target tissue (e.g., a tumor) while the unbound excess clears from the bloodstream over a period of 24 to 72 hours.[16]

-

Step 2: A small, rapidly clearing imaging agent (e.g., a fluorophore or radionuclide) attached to a tetrazine is administered. This probe quickly distributes throughout the body and undergoes a fast bioorthogonal "click" reaction with the TCO-antibody localized at the target, while any unbound probe is rapidly excreted.[16][17]

This approach dramatically improves the signal-to-noise ratio, enabling high-contrast imaging of the target site.[16][17][18]

Caption: Workflow for pretargeted in vivo imaging.

Experimental Protocols

The following are generalized protocols for common procedures involving TCO linkers. Researchers should optimize conditions for their specific biomolecules and reagents.

Protocol 1: Protein Modification with TCO-NHS Ester

This protocol describes the labeling of a protein with TCO moieties by targeting primary amines (e.g., lysine residues) using an N-hydroxysuccinimide (NHS) ester.

-

Materials:

-

Protein of interest (1-5 mg/mL)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5

-

TCO-PEGn-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns for purification

-

-

Methodology:

-

Buffer Exchange: If the protein is in a buffer containing primary amines (like Tris or glycine), exchange it into PBS (pH 7.4) using a spin desalting column.[8]

-

Prepare Protein Solution: Adjust the protein concentration to 1-5 mg/mL in PBS. For a 100 µg reaction, this may be in a volume of ~100 µL.[6]

-

Adjust pH: Add 5 µL of 1 M NaHCO₃ to the protein solution to raise the pH to ~8.3, which facilitates the reaction with primary amines.[6][8]

-

Prepare TCO-NHS Solution: Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[16]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[16] The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction for 60 minutes at room temperature.[6][8]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[8][19]

-

Purification: Remove excess, unreacted TCO reagent by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer.[6][8] The purified TCO-labeled protein is now ready for use.

-

Protocol 2: Protein-Protein Conjugation via TCO-Tetrazine Ligation

This protocol describes the crosslinking of a TCO-labeled protein with a tetrazine-labeled protein.

-

Materials:

-

Purified TCO-labeled Protein A (from Protocol 1)

-

Purified Tetrazine-labeled Protein B (prepared using a similar NHS ester protocol)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

-

Methodology:

-

Reactant Preparation: Prepare solutions of TCO-Protein A and Tetrazine-Protein B in the reaction buffer.

-

Ligation Reaction: Mix the two protein solutions. A 1:1 molar ratio is a good starting point, but a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used to drive the reaction to completion.[8][19]

-

Incubation: Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[8][19] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (510-550 nm).[6][8]

-

Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography (SEC).[8]

-

Storage: Store the final conjugate at 4°C.[8]

-

Protocol 3: General Workflow for Pretargeted In Vivo Tumor Imaging

This protocol provides a general framework for a pretargeted imaging experiment in a tumor-bearing mouse model.

-

Materials:

-

TCO-labeled antibody specific to a tumor antigen

-

Tetrazine-labeled imaging probe (e.g., Cy3-Tetrazine or a radiolabeled tetrazine)

-

Tumor-bearing animal model (e.g., xenograft mice)

-

Sterile PBS for injections

-

In vivo imaging system (fluorescence or nuclear imaging)

-

-

Methodology:

-

TCO-Antibody Administration: Administer the TCO-labeled antibody to the mice via intravenous (IV) injection. The dose will depend on the specific antibody and model.[16]

-

Accumulation and Clearance Period: Allow the TCO-antibody to accumulate at the tumor site and for the unbound conjugate to clear from circulation. This period is typically 24 to 72 hours.[16]

-

Tetrazine-Probe Administration: After the clearance period, administer the tetrazine-labeled imaging probe, typically via IV injection at a dose of 1-5 mg/kg.[16]

-

In Vivo Imaging: Anesthetize the mice and acquire images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours) using the appropriate imaging modality.[16] This will visualize the localization of the probe at the tumor site where the TCO-antibody has accumulated.

-

Biodistribution Analysis (Optional): After the final imaging time point, tissues can be harvested to quantify the distribution of the imaging probe in the tumor and other organs.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. broadpharm.com [broadpharm.com]

- 7. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Our Technology - Tagworks Pharmaceuticals [tagworkspharma.com]

- 16. benchchem.com [benchchem.com]

- 17. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-… [ouci.dntb.gov.ua]

- 18. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. interchim.fr [interchim.fr]

TCO-PEG12-acid for Antibody Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TCO-PEG12-acid, a key reagent in the field of bioconjugation, with a specific focus on its application in antibody labeling. We will delve into its chemical properties, the mechanism of action, and provide detailed experimental protocols for its use. This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction to this compound and Bioorthogonal Chemistry

This compound is a chemical modification reagent that plays a crucial role in the two-step labeling of antibodies. This process is a cornerstone of modern bioconjugation, enabling the attachment of a wide range of molecules, such as fluorescent dyes, drugs for antibody-drug conjugates (ADCs), or imaging agents, to a specific antibody. The power of this technique lies in its bioorthogonal nature, a term that describes chemical reactions that can occur in living systems without interfering with native biochemical processes.

The core of this technology is the reaction between a trans-cyclooctene (TCO) group and a tetrazine moiety. This reaction, known as the inverse-electron demand Diels-Alder (IEDDA) cycloaddition, is exceptionally fast and highly specific.[1][2][3] this compound serves as a linker, first attaching the TCO group to the antibody. The PEG12 (polyethylene glycol) component of the linker enhances the water solubility of the molecule and can reduce steric hindrance during the subsequent reaction.[4]

Chemical Properties and Mechanism of Action

This compound is a heterobifunctional linker. It possesses a terminal carboxylic acid group (-COOH) and a TCO group, separated by a 12-unit polyethylene glycol spacer. The labeling process occurs in two distinct steps:

Step 1: Antibody Modification with this compound

The carboxylic acid group of this compound is activated to react with primary amines, primarily the ε-amino groups of lysine residues on the surface of the antibody. This is typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or a more water-soluble sulfo-NHS. The EDC activates the carboxylic acid, which then reacts with NHS to form a more stable NHS ester. This ester readily reacts with the primary amines on the antibody to form a stable amide bond.

Step 2: Bioorthogonal Ligation with Tetrazine

The TCO-modified antibody is then ready for the second step: the bioorthogonal reaction with a tetrazine-conjugated molecule of interest. The TCO group on the antibody rapidly and specifically reacts with the tetrazine via an IEDDA cycloaddition to form a stable covalent bond. This reaction is extremely fast, with second-order rate constants reported to be as high as 106 M-1s-1, allowing for efficient labeling even at low concentrations.[3]

Quantitative Data

The efficiency and effectiveness of antibody labeling with this compound are influenced by several factors. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Value | Reference |

| TCO-Tetrazine Reaction Rate Constant | Up to 106 M-1s-1 | [3] |

| Typical TCO-PEG-linker Reactivity | ~30-60% functional reactivity | [5][6] |

| Optimal pH for NHS Ester Reaction | 8.0 - 8.5 | [] |

| Recommended Molar Excess of TCO-reagent to Antibody | 10 - 30 fold | [8] |

| Linker Type | TCO Reactivity | Reference |

| Hydrophilic PEG chain | ~40% | [5] |

| Short Alkyl Chain (Valeric Acid) | ~60% | [5] |

| Amphiphilic (Valeric Acid + PEG) | ~30% | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in labeling an antibody with this compound and a subsequent tetrazine-conjugated molecule.

Materials

-

Antibody to be labeled (e.g., IgG)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Zeba™ Spin Desalting Columns (or similar)

-

Tetrazine-conjugated molecule of interest

Protocol for Antibody Modification with this compound

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column.

-

Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

-

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 100 mM stock solution of EDC in ultrapure water.

-

Prepare a 100 mM stock solution of NHS or Sulfo-NHS in ultrapure water.

-

-

Activation and Conjugation Reaction:

-

In a microcentrifuge tube, combine the antibody solution with the this compound stock solution. A 20-fold molar excess of the TCO reagent to the antibody is a good starting point.

-

Add the EDC and NHS/Sulfo-NHS stock solutions to the antibody-TCO mixture. The final concentration of EDC and NHS should be approximately 5 mM each.

-

Incubate the reaction for 2 hours at room temperature with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

-

Remove excess, unreacted this compound and other small molecules by purifying the TCO-labeled antibody using a desalting column equilibrated with PBS.

-

-

Characterization:

-

Determine the concentration of the purified TCO-labeled antibody using a spectrophotometer at 280 nm.

-

The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using various methods, including MALDI-TOF mass spectrometry or by reacting the TCO-antibody with a molar excess of a tetrazine-fluorophore and measuring the absorbance of the fluorophore.

-

Protocol for Bioorthogonal Ligation

-

Prepare the Tetrazine Reagent:

-

Dissolve the tetrazine-conjugated molecule of interest in a compatible solvent (e.g., DMSO or PBS) to a known concentration.

-

-

Ligation Reaction:

-

Combine the purified TCO-labeled antibody with the tetrazine-conjugated molecule. A 1.5 to 5-fold molar excess of the tetrazine reagent over the TCO-antibody is typically sufficient.

-

Incubate the reaction for 1-2 hours at room temperature. The reaction is often complete within 30 minutes due to the fast kinetics.[9]

-

-

Purification (Optional):

-

If necessary, purify the final antibody conjugate to remove any unreacted tetrazine reagent using a desalting column.

-

Application in Studying Signaling Pathways: The EGFR/HER2 Pathway

TCO-labeled antibodies are powerful tools for investigating cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways, which are critical in many cancers.[10][11][12] By using a TCO-labeled anti-EGFR or anti-HER2 antibody, researchers can pre-target cancer cells that overexpress these receptors. Subsequently, a tetrazine-conjugated imaging agent (e.g., a fluorescent dye or a PET tracer) can be introduced. The rapid and specific bioorthogonal reaction allows for real-time visualization and tracking of the receptors on the cell surface and their subsequent internalization upon ligand binding, providing insights into receptor trafficking and downstream signaling events.[13][14]

Experimental Workflow

The overall experimental workflow for antibody labeling using this compound is a systematic process that ensures the successful conjugation of the desired molecule to the antibody.

Conclusion

This compound is a versatile and powerful reagent for the site-specific labeling of antibodies. Its application in a two-step labeling strategy, leveraging the rapid and bioorthogonal TCO-tetrazine reaction, offers researchers a high degree of control and flexibility. This in-depth guide has provided the foundational knowledge, quantitative data, and detailed protocols necessary for the successful implementation of this technology in various research and development settings, from basic science to the development of next-generation antibody-based therapeutics and diagnostics.

References

- 1. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Bioorthogonal Masking of Circulating Antibody–TCO Groups Using Tetrazine-Functionalized Dextran Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fast and sensitive pretargeted labeling of cancer cells through a tetrazine/trans-cyclooctene cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling | Molecular Systems Biology [link.springer.com]

- 11. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide on the Function of the PEG12 Spacer in TCO Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role and function of the 12-unit polyethylene glycol (PEG12) spacer within trans-cyclooctene (TCO) linkers, which are pivotal in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs).

Introduction to TCO Linkers and the Role of PEG Spacers

Trans-cyclooctene (TCO) linkers are key components in bioorthogonal chemistry, enabling rapid and specific conjugation of molecules in complex biological environments through the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.[1][2] This "click chemistry" reaction is exceptionally fast and proceeds efficiently under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules like antibodies.[2]

A critical component of modern TCO linkers is the spacer arm that connects the reactive TCO group to the functional moiety for biomolecule attachment (e.g., an NHS ester for amine coupling). Polyethylene glycol (PEG) chains are widely employed as these spacers due to their unique physicochemical properties.[3][4] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene oxide units.[3][5] The incorporation of a PEG spacer, such as PEG12, into a TCO linker architecture profoundly influences the properties of both the linker itself and the final bioconjugate.[6]

The primary functions of a PEG12 spacer in a TCO linker include:

-

Enhanced Solubility: PEG spacers significantly increase the hydrophilicity and aqueous solubility of the linker and any attached hydrophobic payloads.[1][6][7] This is crucial for preventing aggregation during the conjugation process and improving the overall solubility of the final ADC.[6]

-

Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving the biological activity of the components, such as the antigen-binding capacity of an antibody.[2][3]

-

Improved Pharmacokinetics (PK): PEGylation is a well-established strategy to improve the PK properties of therapeutic molecules.[3][4] The PEG spacer increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its circulation half-life in vivo.[3][6]

-

Decreased Immunogenicity: The "stealth" properties conferred by the PEG chain can shield the conjugate from the host's immune system, reducing the potential for an immunogenic response.[3][7]

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific application. A PEG12 spacer often provides a favorable balance of these properties. While specific quantitative data for TCO-PEG12 is often embedded within broader studies, the general effects of PEG length on ADC properties have been documented.

| Property | Effect of Increasing PEG Spacer Length | Key Considerations |

| Drug-to-Antibody Ratio (DAR) | Can have variable effects. Intermediate lengths (e.g., PEG6, PEG8, PEG12) have been shown to yield higher DARs in some cases compared to very short (PEG4) or very long (PEG24) spacers.[6] | The interplay between hydrophobicity, steric effects, and the specific conjugation chemistry influences the final DAR.[6] |

| Solubility & Aggregation | Generally improves solubility and reduces aggregation.[1][6] | Longer PEG chains provide a greater hydrophilic shield for hydrophobic payloads. |

| Pharmacokinetics (Clearance) | Slower clearance rates are observed with longer PEG chains. Conjugates with PEGs smaller than PEG8 have shown rapid clearance.[8] | A larger hydrodynamic volume reduces renal filtration.[6] |

| In Vitro Cytotoxicity | May slightly decrease potency with very long PEG chains, but often maintains high efficacy.[9] | The spacer should be long enough to avoid hindering antibody binding but not so long that it impairs internalization or payload release. |

| Tolerability | Increased tolerability, particularly for highly potent payloads. Conjugates with PEGs smaller than PEG8 were not well-tolerated in one study.[8] | Improved PK and reduced off-target effects contribute to better safety profiles. |

Experimental Protocols

General Protocol for Antibody Conjugation with a TCO-PEG12-NHS Ester

This protocol describes a typical workflow for conjugating a TCO-PEG12-NHS ester to an antibody via its lysine residues.

Materials:

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-PEG12-NHS ester (e.g., from MedChemExpress, Conju-Probe)[2][10][11]

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., PBS, pH 8.0-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Antibody Preparation: Exchange the antibody into the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

Linker Preparation: Immediately before use, dissolve the TCO-PEG12-NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM).

-

Conjugation Reaction: Add a calculated molar excess of the TCO-PEG12-NHS ester solution to the antibody solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR) and should be optimized. A common starting point is a 5-10 fold molar excess.

-

Incubation: Gently mix the reaction and incubate at room temperature or 4°C for 1-2 hours.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes.

-

Purification: Remove excess, unreacted linker and byproducts by purifying the TCO-modified antibody using SEC or by dialyzing against PBS.

-

Characterization: Characterize the resulting conjugate to determine the average DAR using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Protocol for IEDDA "Click" Reaction

This protocol outlines the bioorthogonal reaction between the TCO-modified antibody and a tetrazine-functionalized payload.

Materials:

-

TCO-modified antibody

-

Tetrazine-functionalized payload

-

PBS, pH 7.4

Procedure:

-

Reactant Preparation: Prepare solutions of the TCO-modified antibody and the tetrazine-payload in PBS.

-

Click Reaction: Add the tetrazine-payload to the TCO-antibody solution. A slight molar excess (e.g., 1.5-3 equivalents) of the tetrazine-payload is typically used.

-

Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. The reaction is often complete within 30 minutes.[2]

-

Purification: Purify the resulting ADC to remove any unreacted payload using SEC or tangential flow filtration.

-

Final Characterization: Analyze the final ADC for DAR, aggregation, and purity.

Visualizations

Caption: Workflow for ADC synthesis using a TCO-PEG12 linker.

Caption: Functional contributions of the PEG12 spacer in a bioconjugate.

Conclusion

The PEG12 spacer is a critical component in the design of TCO linkers for advanced bioconjugation applications. It imparts favorable physicochemical and pharmacological properties to the resulting conjugates, including enhanced solubility, reduced aggregation, minimized steric hindrance, and improved pharmacokinetic profiles.[1][6][7] The selection of PEG12 often represents an optimal choice, balancing the need for a hydrophilic spacer with considerations of synthetic accessibility and potential impacts on in vivo efficacy. For drug development professionals, the careful tuning of PEG spacer length is a key strategy in the optimization of next-generation antibody-drug conjugates and other targeted therapeutics.

References

- 1. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 2. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. chempep.com [chempep.com]

- 4. Linker Spacer and PEGylation - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. books.rsc.org [books.rsc.org]

- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

A Technical Guide to TCO-PEG12-acid in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of TCO-PEG12-acid in live cell imaging, providing a comprehensive overview of its mechanism, experimental protocols, and data presentation for researchers, scientists, and drug development professionals.

Introduction to this compound and Bioorthogonal Chemistry

This compound is a valuable tool in the field of bioorthogonal chemistry, a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] This molecule contains a trans-cyclooctene (TCO) group, a highly reactive dienophile, connected to a carboxylic acid via a 12-unit polyethylene glycol (PEG) spacer. The TCO moiety is central to its function, enabling rapid and specific "click chemistry" reactions.

The most prominent bioorthogonal reaction involving TCO is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine (Tz) derivative.[2][3][4] This reaction is exceptionally fast and proceeds efficiently under biocompatible conditions (aqueous environment, neutral pH, and room temperature) without the need for a toxic copper catalyst.[2][5] The PEG12 spacer enhances the water solubility of the molecule and minimizes steric hindrance, facilitating its use in biological systems.[6] The terminal carboxylic acid allows for the conjugation of this compound to amine-containing biomolecules, such as proteins and antibodies, through the formation of a stable amide bond, typically requiring activation with reagents like EDC and NHS.[6][7]

Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The core of this compound's utility in live cell imaging lies in the IEDDA reaction. This [4+2] cycloaddition occurs between the electron-rich TCO (dienophile) and an electron-deficient tetrazine (diene).[5] The reaction is characterized by its exceptionally fast kinetics, making it one of the most rapid bioorthogonal reactions currently available.[3][5] The process involves a cycloaddition followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine product.[5] This rapid and specific ligation enables the precise labeling of biomolecules in complex biological environments, including the surface of and inside living cells.

Quantitative Data

The efficiency of the TCO-tetrazine ligation is a key advantage for its use in live cell imaging, particularly when dealing with low concentrations of target molecules.

| Parameter | Value | Notes |

| Second-Order Rate Constant (k₂) | Up to 10⁷ M⁻¹s⁻¹ (typically 800 - 30,000 M⁻¹s⁻¹ for common derivatives)[2][3] | The reaction rate is dependent on the specific TCO and tetrazine derivatives used, as well as reaction conditions such as solvent and temperature. |

| Reaction Conditions | Aqueous media, room temperature, pH 6-9[2][4] | Highly biocompatible and suitable for live cell experiments. |

| Catalyst Requirement | None[2][5] | Avoids the cytotoxicity associated with copper catalysts used in other click chemistry reactions. |

| Stability | TCO and tetrazine moieties are stable long-term under appropriate storage conditions.[4] However, TCO can isomerize to the less reactive cis-cyclooctene (CCO), so long-term storage is not recommended.[6] | Proper storage is crucial to maintain reactivity. |

Experimental Protocols

Below are detailed protocols for the use of this compound in live cell imaging. These protocols provide a general framework that may require optimization for specific cell types and applications.

Protocol 1: Conjugation of this compound to an Amine-Containing Biomolecule (e.g., an Antibody)

This protocol describes the activation of the carboxylic acid on this compound to an NHS ester for efficient conjugation to primary amines on a biomolecule.

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Amine-containing biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting column

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS to room temperature.

-

Prepare stock solutions of each reagent in anhydrous DMF or DMSO.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio.

-

Incubate the reaction for 15-60 minutes at room temperature to form the TCO-PEG12-NHS ester.

-

-

Antibody Conjugation:

-

Immediately add the freshly prepared TCO-PEG12-NHS ester solution to the antibody solution at a 10- to 20-fold molar excess.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.

-

-

Quenching and Purification:

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Purify the TCO-labeled antibody using a spin desalting column to remove excess unconjugated this compound and other reagents.

-

Determine the concentration and degree of labeling of the purified conjugate.

-

Protocol 2: Live Cell Labeling and Imaging

This protocol outlines the general steps for labeling live cells with a TCO-conjugated biomolecule and a tetrazine-fluorophore.

Materials:

-

Live cells cultured in a suitable imaging dish (e.g., glass-bottom dish)

-

TCO-conjugated biomolecule (from Protocol 1)

-

Tetrazine-fluorophore conjugate

-

Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with a live-cell imaging chamber

Procedure:

-

Cell Preparation:

-

Seed cells in the imaging dish and culture to the desired confluency.

-

-

Labeling with TCO-conjugated Biomolecule:

-

Wash the cells once with pre-warmed PBS.

-

Incubate the cells with the TCO-conjugated biomolecule diluted in live cell imaging buffer at a predetermined optimal concentration and for a specific duration (e.g., 1-2 hours at 37°C).

-

Wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound TCO-conjugated biomolecule.

-

-

Labeling with Tetrazine-Fluorophore:

-

Incubate the cells with the tetrazine-fluorophore diluted in live cell imaging buffer at a suitable concentration (typically in the low micromolar range) for 30-60 minutes at 37°C.

-

-

Washing and Imaging:

-

Wash the cells three times with pre-warmed live cell imaging buffer.

-

Add fresh live cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope.

-

Cell Viability Assays

It is crucial to assess the potential cytotoxicity of the labeling reagents and procedures. Standard cell viability assays can be employed.

-

MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce tetrazolium salts (MTT or MTS) to formazan crystals.[8][9]

-

ATP-based Assays: These luminescent assays quantify the amount of ATP present, which is a marker of metabolically active cells.[10]

-

Live/Dead Staining: Fluorescent dyes such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) can be used to visualize and quantify cell viability.[8]

Application Example: Visualizing EGFR Signaling

The this compound labeling strategy can be applied to study various cellular processes, including receptor signaling pathways. For example, by conjugating this compound to an antibody targeting the Epidermal Growth Factor Receptor (EGFR), one can visualize receptor internalization and trafficking upon ligand binding.

EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival.[11] Upon binding to its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[12][13]

By labeling EGFR with a TCO-conjugated antibody and then adding a tetrazine-fluorophore, researchers can track the localization of the receptor in real-time using fluorescence microscopy. This allows for the visualization of receptor clustering, internalization into endosomes, and subsequent trafficking within the cell, providing insights into the dynamics of EGFR signaling and the effects of potential therapeutic interventions.

Conclusion

This compound, in conjunction with tetrazine-based probes, offers a powerful and versatile platform for live cell imaging. The exceptionally fast, specific, and biocompatible nature of the IEDDA reaction enables the precise labeling of biomolecules in their native environment. This technical guide provides a foundational understanding and practical protocols for researchers to harness the potential of this technology in their studies of dynamic cellular processes, contributing to advancements in fundamental biology and drug discovery.

References

- 1. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | BroadPharm [broadpharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]

- 13. Multimodal omics analysis of the EGFR signaling pathway in non-small cell lung cancer and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TCO-PEG12-acid in Targeted Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TCO-PEG12-acid is a pivotal tool in the advancement of targeted drug delivery systems. This heterobifunctional linker combines the highly efficient and bioorthogonal reactivity of a trans-cyclooctene (TCO) group with the versatile conjugation chemistry of a carboxylic acid, all connected by a 12-unit polyethylene glycol (PEG) spacer. This unique structure enables the precise and stable conjugation of therapeutic and imaging agents to targeting moieties such as antibodies, nanoparticles, and small molecules. The TCO group's rapid, catalyst-free "click" reaction with tetrazine derivatives, known as the inverse-electron demand Diels-Alder (IEDDA) cycloaddition, is a cornerstone of its utility, particularly in pretargeted drug delivery strategies. This guide provides an in-depth overview of this compound, including its mechanism of action, key applications, quantitative data, and detailed experimental protocols.

Introduction to this compound

This compound is a molecule designed for bioconjugation, a chemical strategy to link two or more molecules, at least one of which is a biomolecule. Its structure consists of three key components:

-

Trans-cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in the IEDDA reaction. Its high ring strain is the driving force for its rapid and specific reaction with tetrazines.

-

Polyethylene Glycol (PEG)12 Spacer: A 12-unit PEG linker that enhances aqueous solubility, reduces steric hindrance between the conjugated molecules, minimizes non-specific binding, and can improve the pharmacokinetic profile of the final conjugate.[1]

-

Carboxylic Acid (-acid): A terminal functional group that allows for covalent attachment to primary amines on targeting molecules (e.g., lysine residues on antibodies) through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (e.g., using EDC and NHS).[2][3]

Mechanism of Action: The TCO-Tetrazine Ligation

The primary mechanism through which this compound functions in targeted drug delivery is the TCO-tetrazine ligation. This bioorthogonal reaction is characterized by:

-

Exceptional Speed: The reaction kinetics are among the fastest known in bioorthogonal chemistry, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[4][5] This allows for efficient conjugation even at low concentrations of reactants.

-

High Selectivity: The TCO group reacts specifically with tetrazines, with minimal cross-reactivity with other functional groups present in complex biological systems.[6]

-

Biocompatibility: The reaction proceeds under physiological conditions (aqueous environment, neutral pH, and body temperature) without the need for cytotoxic catalysts like copper, which is often required for other click chemistry reactions.[6]

This reaction forms a stable dihydropyridazine bond, effectively and irreversibly linking the TCO-modified molecule to the tetrazine-modified molecule.[6]

Applications in Targeted Drug Delivery

The unique properties of this compound make it a versatile tool for various targeted drug delivery strategies.

Pretargeted Drug Delivery and Imaging

Pretargeting is a multi-step strategy that separates the targeting and delivery steps.[7] This approach aims to improve the therapeutic index by allowing the targeting molecule to first accumulate at the target site and clear from circulation before the therapeutic or imaging payload is administered.

The general workflow is as follows:

-

A TCO-modified targeting molecule (e.g., an antibody conjugated with this compound) is administered and allowed to accumulate at the target tissue (e.g., a tumor).

-

After a specific time interval, allowing for the clearance of the unbound antibody from the bloodstream, a tetrazine-labeled therapeutic agent (e.g., a cytotoxic drug or a radionuclide) or an imaging agent is administered.

-

The tetrazine-labeled payload rapidly reacts with the TCO-modified antibody at the target site via the IEDDA reaction, leading to localized delivery of the payload.[8]

This strategy has been shown to enhance tumor-to-background ratios in imaging and reduce systemic toxicity in therapy.[9][10]

Antibody-Drug Conjugates (ADCs)

This compound can be utilized as a linker in the construction of ADCs. In this application, the carboxylic acid end of the linker is conjugated to a targeting antibody. The TCO group can then be reacted with a tetrazine-modified cytotoxic drug. This modular approach allows for the separate synthesis and purification of the modified antibody and drug components before their final conjugation.

Nanoparticle Functionalization

The surface of nanoparticles can be functionalized with this compound to enhance their properties and enable targeted delivery. The PEG component improves the nanoparticle's stability and biocompatibility, while the TCO group provides a reactive handle for the attachment of tetrazine-labeled targeting ligands or therapeutic molecules.

Quantitative Data

The following tables summarize key quantitative data related to the use of TCO-based linkers in targeted drug delivery systems.

| Parameter | Value | Context | Reference(s) |

| Second-Order Rate Constant (k₂) | 1,100 - 73,000 M⁻¹s⁻¹ | Reaction of various tetrazine derivatives with TCO-PEG4 in aqueous buffer at 37°C. | [5] |

| Second-Order Rate Constant (k₂) | ~8,649 M⁻¹s⁻¹ | Reaction of a Cy-3 labeled glucosamine-tetrazine conjugate with TCO. | [11] |

| Maximum TCOs per Antibody | ~19 TCOs/mAb | Modification of an antibody using TCO-PEG4-NHS. | [6] |

| TCOs per Antibody (Typical) | 1-2 TCOs/mAb | Modification of Herceptin antibody. | [12] |

| Application | Metric | Value | Details | Reference(s) |

| Pretargeted PET Imaging | Tumor Uptake (%ID/g) | 25.7 ± 4.7 %ID/g | 64Cu-DOTA-Tz with DOTA-TCO-Herceptin in a human ovarian cancer model at 24h post-injection. | [12] |

| Pretargeted PET Imaging | Tumor Uptake (%ID/g) | 16.4 ± 3.6 %ID/g | Directly labeled 64Cu-DOTA-Herceptin (control) at 24h post-injection. | [12] |

| Pretargeted SPECT Imaging | Tumor Uptake (%ID/g) | ~6 %ID/g | 111In-DOTA-Tz following pretargeting with 7C2-TCO6 antibody. | [2] |

| Pretargeted Therapy | Tumor Uptake (%ID/g) | 4.6% ID/g | HSA-drug conjugate with a pretargeting antibody in a HER2+ breast cancer model. | [13] |

| Nanoparticle Drug Delivery | Drug Loading Efficiency | 11 - 80% | General range for light-switchable nanoparticles, dependent on initial drug amount. | |

| Nanoparticle Drug Delivery | Drug Loading Content | 32.49% ± 1.57% | Carvedilol loaded in chitosan-functionalized mesoporous silica nanoparticles. | [14] |

Experimental Protocols

Protocol for Conjugation of this compound to an Antibody

This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines (e.g., lysine residues) on an antibody using EDC/NHS chemistry.

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin columns

Procedure:

-

Antibody Preparation:

-

If necessary, purify the antibody to remove any amine-containing stabilizers (e.g., BSA, glycine).

-

Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

-

-

Activation of this compound:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in an appropriate activation buffer (e.g., MES buffer, pH 6.0).

-

In a reaction tube, mix this compound with EDC and NHS at a molar ratio of 1:2:2.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation to Antibody:

-

Add a 20-fold molar excess of the activated this compound solution to the antibody solution.

-

Incubate for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

Add quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester groups.

-

Incubate for 5-15 minutes.

-

-

Purification:

-

Remove excess, unreacted this compound and other small molecules using a desalting spin column according to the manufacturer's instructions.

-

The purified TCO-conjugated antibody is now ready for characterization and use.

-

Protocol for TCO-Tetrazine Ligation in a Biological System

This protocol provides a general guideline for the "click" reaction between a TCO-conjugated molecule and a tetrazine-labeled molecule.

Materials:

-

TCO-conjugated molecule (e.g., antibody from protocol 5.1)

-

Tetrazine-labeled molecule (e.g., fluorescent dye, drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Preparation of Reactants:

-

Prepare the TCO-conjugated molecule in the reaction buffer at the desired concentration.

-

Prepare the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it in the reaction buffer.

-

-

Ligation Reaction:

-

Add the tetrazine-labeled molecule to the solution containing the TCO-conjugated molecule. A slight molar excess (1.05-1.5 equivalents) of the tetrazine reagent is often recommended.

-

Incubate the reaction mixture. The reaction is typically rapid and can be complete within 30-60 minutes at room temperature, even at low micromolar concentrations.

-

-

Analysis and Purification:

-

The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

The final conjugate can be analyzed using techniques such as SDS-PAGE (for proteins) or HPLC.

-

If necessary, the conjugate can be purified from any unreacted starting materials using size exclusion chromatography.

-

Visualizations

Caption: Pretargeted drug delivery workflow using this compound.

Caption: Modular formation of an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a powerful and versatile chemical tool that has significantly impacted the field of targeted drug delivery. Its ability to facilitate rapid, specific, and biocompatible conjugations through the TCO-tetrazine ligation has enabled the development of innovative therapeutic and diagnostic strategies, most notably in pretargeted applications. The inclusion of a PEG spacer further enhances its utility by improving the properties of the resulting bioconjugates. As research in this area continues, the use of this compound and similar linkers is expected to play an increasingly important role in the creation of more effective and safer targeted medicines.

References

- 1. In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | BroadPharm [broadpharm.com]

- 4. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 5. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Theranostic Pretargeting Drug Delivery and Imaging Platforms in Cancer Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pretargeted imaging and radioimmunotherapy of cancer using antibodies and bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. Dual-Modality PET–SPECT Image-Guided Pretargeting Delivery in HER2(+) Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to TCO-PEG12-acid for Proteomic Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TCO-PEG12-acid, a versatile bifunctional linker, and its application in advanced proteomic sample preparation. We will delve into its chemical properties, detailed experimental protocols for its use in protein labeling and enrichment, and quantitative data to inform experimental design.

Introduction to this compound and Bioorthogonal Chemistry

This compound is a powerful tool in the field of chemical biology and proteomics. It features a trans-cyclooctene (TCO) group and a carboxylic acid moiety, connected by a 12-unit polyethylene glycol (PEG) spacer.[1] The TCO group is a key player in one of the fastest bioorthogonal "click chemistry" reactions: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine (Tz) derivative.[2][3] This reaction is exceptionally fast and highly specific, proceeding rapidly in complex biological media without the need for cytotoxic catalysts like copper.[2][4]

The carboxylic acid end of the molecule allows for its conjugation to primary amines (e.g., lysine residues on proteins) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[1] The PEG12 spacer enhances the water solubility of the reagent and the resulting conjugate, and it provides a flexible linker that minimizes steric hindrance.[5]

These properties make this compound an ideal reagent for a variety of proteomic applications, including:

-

Activity-Based Protein Profiling (ABPP): Labeling and identifying active enzymes in a complex proteome.

-

Target Identification and Validation: Attaching the linker to a small molecule probe to pull down its protein targets.

-

Protein-Protein Interaction Studies: Capturing interacting partners of a protein of interest.

-

Cell Surface Proteomics: Specifically labeling and enriching cell surface proteins for analysis.[6]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₆₇NO₁₆ | [1] |

| Molecular Weight | 769.9 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| Solubility | Water, DMSO, DMF, DCM | [1] |

| Storage Conditions | -20°C, desiccated | [1] |